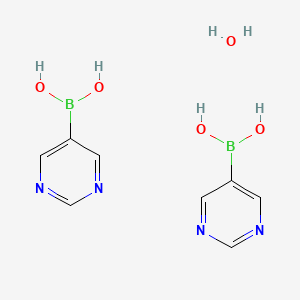
3,5-Dichloro-4-fluorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3,5-Dichloro-4-fluorocinnamic acid involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process can be optimized for higher yield and purity by adjusting reaction parameters and using continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 3,5-Dichloro-4-fluorocinnamic acid can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-4-fluorocinnamic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-fluorocinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways . For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Fluorocinnamic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-fluorocinnamic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H5Cl2FO2 |
|---|---|
Molekulargewicht |
235.04 g/mol |
IUPAC-Name |
(E)-3-(3,5-dichloro-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ |
InChI-Schlüssel |
OBCGVJIOENGLLS-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)

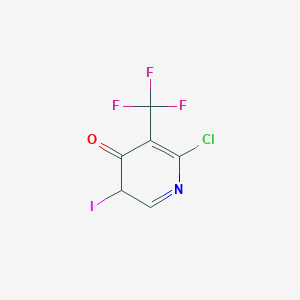
![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
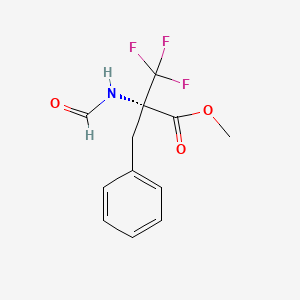

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
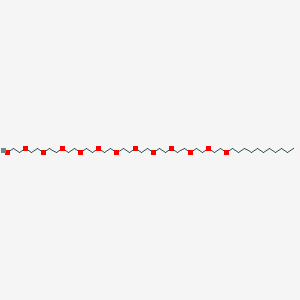
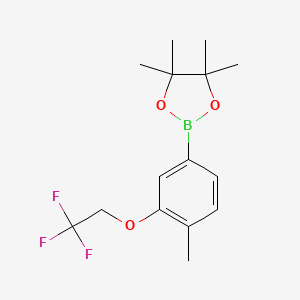
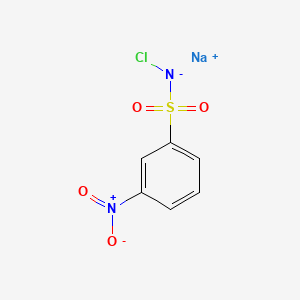
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)

![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
